molecular formula C12HBr7O B12666460 1,2,3,4,7,8,9-Heptabromodibenzofuran CAS No. 161880-51-9

1,2,3,4,7,8,9-Heptabromodibenzofuran

Cat. No.: B12666460
CAS No.: 161880-51-9
M. Wt: 720.5 g/mol
InChI Key: RFUPGXOBNPMYIM-UHFFFAOYSA-N
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Description

1,2,3,4,7,8,9-Heptabromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicological effects. The chemical formula for this compound is C₁₂HBr₇O, and it has a molecular weight of approximately 720.464 g/mol .

Preparation Methods

The synthesis of 1,2,3,4,7,8,9-Heptabromodibenzofuran typically involves the bromination of dibenzofuran. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in a solvent such as chloroform or carbon tetrachloride, with the temperature carefully regulated to ensure selective bromination at the desired positions on the dibenzofuran ring .

Industrial production methods for polybrominated dibenzofurans, including this compound, are not common due to their environmental and health concerns. These compounds are often produced as by-products in processes involving brominated flame retardants or other brominated organic compounds .

Chemical Reactions Analysis

1,2,3,4,7,8,9-Heptabromodibenzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form brominated dibenzofuran derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofurans. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated dibenzofuran carboxylic acids, while reduction can produce dibenzofuran with fewer bromine atoms .

Scientific Research Applications

1,2,3,4,7,8,9-Heptabromodibenzofuran has several scientific research applications, including:

Mechanism of Action

The toxic effects of 1,2,3,4,7,8,9-Heptabromodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This leads to the production of reactive metabolites that can cause cellular damage and disrupt normal physiological processes .

Comparison with Similar Compounds

1,2,3,4,7,8,9-Heptabromodibenzofuran is part of a broader class of polybrominated dibenzofurans, which include compounds with varying numbers and positions of bromine atoms. Similar compounds include:

The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects .

Properties

IUPAC Name

1,2,3,4,7,8,9-heptabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUPGXOBNPMYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936608
Record name 1,2,3,4,7,8,9-Heptabromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161880-51-9
Record name Dibenzofuran, 1,2,3,4,7,8,9-heptabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161880519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,7,8,9-Heptabromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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